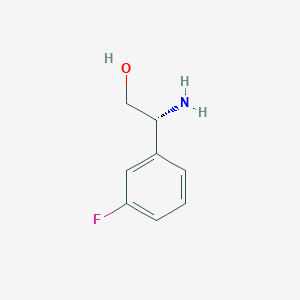

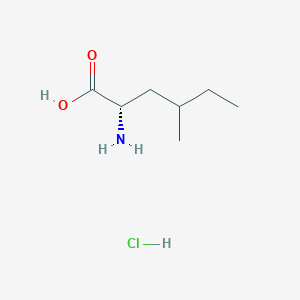

(R)-2-Amino-2-(3-fluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis . It is also known as “3-Fluorophenethyl alcohol” and has a molecular formula of C8H9FO .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the asymmetric cascade synthesis of ®-1-(2-chlorophenyl) ethanol was achieved using combi-crosslinked enzymes (O-CLEs, S-CLEs, and combi-CLEAs) with product yields of 93%, 55%, and 16% respectively . Another approach involved the asymmetric reduction of α-chloroacetophenone by an alcohol dehydrogenase (ADH), followed by base-induced ring closure (epoxidation) of enantiopure 2-chloro-1-phenylethanol .

Molecular Structure Analysis

The molecular formula of “3-Fluorophenethyl alcohol” is C8H9FO . The InChI Key is MZNBGEKFZCWVES-UHFFFAOYSA-N .

Chemical Reactions Analysis

In the context of chemical reactions, the use of non-canonical amino acids with bio-orthogonal reactive groups was reported. These were genetically inserted into an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH) at two preselected sites for each enzyme .

Physical and Chemical Properties Analysis

“3-Fluorophenethyl alcohol” is a colorless liquid with a density of 1.1200g/mL. It has a boiling point of 90°C (3.0mmHg) and a molecular weight of 140.16 g/mol .

Applications De Recherche Scientifique

Enantioselective Synthesis and Biocatalysis

One of the primary applications of fluorinated compounds, including variants similar to (R)-2-Amino-2-(3-fluorophenyl)ethanol, is in the enantioselective synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, a compound closely related to the query chemical, has been utilized as an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. This synthesis employs the enantioselective reduction of prochiral ketones, demonstrating the potential for similar methodologies to be applied to this compound (ChemChemTech, 2022).

Additionally, biocatalysis presents a promising avenue for the synthesis of chiral alcohols, including derivatives of this compound. An enzyme derived from Burkholderia cenocepacia has shown excellent anti-Prelog’s stereoselectivity for reducing ketone to alcohol, indicating potential application in synthesizing chiral alcohols with pharmaceutical relevance (Applied Biochemistry and Biotechnology, 2018).

Material Science and Organic Electronics

Furthermore, derivatives of this compound have been investigated for their applications in material science. For example, novel azobenzene precursors synthesized through azocoupling reactions, which include derivatives similar to the query compound, have been characterized for their non-linear optical (NLO) properties. Such compounds have potential applications in the development of electro-optical active polyurethanes, highlighting the relevance of fluorinated ethanol derivatives in the creation of advanced materials (Optical Materials, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAEESIPIUPTJ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)